3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid
Description
3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a prop-2-enoyl group, and a carbamothioyl group attached to a benzoic acid core
Properties
CAS No. |
433965-28-7 |
|---|---|
Molecular Formula |
C18H15ClN2O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11-2-6-13(17(23)24)10-15(11)20-18(25)21-16(22)9-5-12-3-7-14(19)8-4-12/h2-10H,1H3,(H,23,24)(H2,20,21,22,25) |
InChI Key |
GLYJSJODCSUXKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid typically involves multiple steps:
Formation of the Prop-2-enoyl Intermediate: The initial step involves the preparation of the (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride through the reaction of 4-chlorocinnamic acid with thionyl chloride.
Carbamothioylation: The prop-2-enoyl chloride is then reacted with thiourea to form the carbamothioyl intermediate.
Coupling with 4-Methylbenzoic Acid: The final step involves coupling the carbamothioyl intermediate with 4-methylbenzoic acid under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoic acid ring, forming carboxylic acids.
Reduction: Reduction of the prop-2-enoyl group can yield the corresponding saturated propionyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of 3-(4-chlorophenyl)propanoic acid derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the chlorophenyl and carbamothioyl groups suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamothioyl group suggests potential interactions with thiol-containing proteins, possibly inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-Chlorocinnamic Acid: Shares the chlorophenyl and prop-2-enoyl groups but lacks the carbamothioyl and benzoic acid moieties.
4-Methylbenzoic Acid: Contains the benzoic acid core with a methyl substituent but lacks the chlorophenyl and carbamothioyl groups.
Thiourea Derivatives: Compounds containing the carbamothioyl group but differing in the rest of the molecular structure.
Uniqueness
3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
